Bapta-tmfm Enables Synthesis of Ratiometric Ca²⁺ Indicators (e.g., Indo-1) via its Unique Formyl Group
Bapta-tmfm is specifically differentiated from other BAPTA analogs by its 5-formyl group, which acts as a reactive chemical handle. This group is essential for conjugating the BAPTA chelator core to fluorophores to create ratiometric indicators like Indo-1, which is synthesized directly from Bapta-tmfm [1]. This chemical functionality is absent in the standard cell-permeant ester BAPTA-AM (CAS 126150-97-8), which is instead used for direct intracellular calcium buffering .
| Evidence Dimension | Synthetic Utility / Reactive Functional Group |
|---|---|
| Target Compound Data | Presence of a reactive 5-formyl group for conjugation |
| Comparator Or Baseline | BAPTA-AM (CAS 126150-97-8) |
| Quantified Difference | Absence of a reactive formyl group; BAPTA-AM is an acetoxymethyl ester prodrug, not a synthetic intermediate. |
| Conditions | Synthetic chemistry context for building custom fluorescent calcium indicators [1]. |
Why This Matters
This functional group dictates that Bapta-tmfm is a synthetic precursor, not a functional probe, which is critical for labs synthesizing custom indicators.
- [1] Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450. View Source
